molecular formula C16H22ClNO4 B13854662 1aH,5aH-Nortropan-3a-ol-veratrate Hydrochloride

1aH,5aH-Nortropan-3a-ol-veratrate Hydrochloride

Cat. No.: B13854662
M. Wt: 327.80 g/mol
InChI Key: HTMPBGHZWARRLI-KOQCZNHOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1aH,5aH-Nortropan-3a-ol-veratrate Hydrochloride involves the reaction of tropine with hydrochloric acid. The process typically requires an inert atmosphere and a temperature range of 2-8°C to ensure stability and prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to maintain the purity and yield of the product. The compound is usually stored in an inert atmosphere at low temperatures to preserve its stability .

Chemical Reactions Analysis

Types of Reactions

1aH,5aH-Nortropan-3a-ol-veratrate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

1aH,5aH-Nortropan-3a-ol-veratrate Hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1aH,5aH-Nortropan-3a-ol-veratrate Hydrochloride involves its interaction with specific molecular targets and pathways. It is known to affect neurotransmitter systems, particularly those involving acetylcholine. The compound acts as an antagonist at muscarinic acetylcholine receptors, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1aH,5aH-Nortropan-3a-ol-veratrate Hydrochloride is unique due to its specific molecular structure and its ability to interact with muscarinic acetylcholine receptors. This makes it a valuable tool in both research and industrial applications .

Properties

Molecular Formula

C16H22ClNO4

Molecular Weight

327.80 g/mol

IUPAC Name

[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl] 3,4-dimethoxybenzoate;hydrochloride

InChI

InChI=1S/C16H21NO4.ClH/c1-19-14-6-3-10(7-15(14)20-2)16(18)21-13-8-11-4-5-12(9-13)17-11;/h3,6-7,11-13,17H,4-5,8-9H2,1-2H3;1H/t11-,12+,13?;

InChI Key

HTMPBGHZWARRLI-KOQCZNHOSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)N3)OC.Cl

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2CC3CCC(C2)N3)OC.Cl

Origin of Product

United States

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